Ethylphenylsulfoxide
Overview
Description
Ethylphenylsulfoxide is an organosulfur compound with the chemical formula C8H10OS. It is characterized by the presence of a sulfinyl group (SO) attached to an ethyl group and a phenyl group. This compound is a colorless to light yellow liquid with a distinctive odor. It is known for its significant reactivity and is used as an intermediate in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylphenylsulfoxide can be synthesized through the oxidation of ethylphenylsulfide. A common method involves the use of oxidizing agents such as hydrogen peroxide or sodium metaperiodate. The reaction typically takes place in an aqueous medium at low temperatures to prevent overoxidation to sulfone .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable oxidizing agents. For instance, the oxidation of ethylphenylsulfide using hydrogen peroxide in the presence of a catalyst such as tungsten or molybdenum compounds can yield high purity this compound. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethylphenylsulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of ethylphenylsulfone.
Reduction: It can be reduced back to ethylphenylsulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium metaperiodate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Ethylphenylsulfone.
Reduction: Ethylphenylsulfide.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethylphenylsulfoxide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethylphenylsulfoxide involves its ability to participate in redox reactions due to the presence of the sulfinyl group. This group can undergo oxidation and reduction, making the compound a versatile intermediate in various chemical processes. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating a range of chemical transformations .
Comparison with Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfinyl functionality.
Methyl phenyl sulfoxide: Similar structure but with a methyl group instead of an ethyl group.
Ethyl methyl sulfoxide: Contains both ethyl and methyl groups attached to the sulfinyl group.
Uniqueness: Ethylphenylsulfoxide is unique due to its specific combination of ethyl and phenyl groups, which confer distinct reactivity and properties compared to other sulfoxides. Its specific structure allows for unique applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
ethylsulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVLJBQCIZCUMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4170-80-3 | |
Record name | Ethylphenylsulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4170-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.